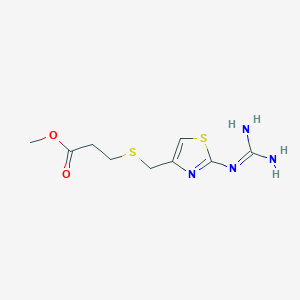

Methyl 3-(((2-((diaminomethylidene)amino)thiazol-4-yl)methyl)sulfanyl)propanoate

Overview

Description

Methyl 3-(((2-((diaminomethylidene)amino)thiazol-4-yl)methyl)sulfanyl)propanoate is a chemical compound with the molecular formula C9H14N4O2S2 and a molecular weight of 274.37 g/mol . This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-aminothiazole with formaldehyde and hydrogen sulfide to form the thiazole ring . The resulting intermediate is then reacted with methyl acrylate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester Group

The methyl ester moiety undergoes hydrolysis under acidic or alkaline conditions to form carboxylic acid derivatives. This reaction is critical in impurity profiling, as hydrolyzed products are common degradants in famotidine synthesis .

The carboxylic acid derivative (C8H12N4O2S2, MW 260.34) is identified as Famotidine Acid Impurity in pharmaceutical contexts .

Oxidation of the Sulfanyl (-S-) Linker

The sulfanyl group is susceptible to oxidation, forming sulfoxide or sulfone derivatives. This reactivity is observed in structurally related compounds like Famotidine Impurity I (CID 3661696), where sulfinyl (-SO-) groups are present .

Sulfoxide formation is a key degradation pathway, impacting the compound’s stability under oxidative storage conditions .

Nucleophilic Substitution at the Thiazole Ring

The guanidine-substituted thiazole ring may participate in nucleophilic reactions, though direct evidence is limited. Structural analogs suggest potential reactivity at the:

-

C-2 position : Guanidine group (diaminomethylideneamino) acts as a strong base, facilitating proton exchange or coordination with metal ions .

-

C-4 position : Methylsulfanylpropanoate side chain could undergo displacement in the presence of nucleophiles (e.g., amines), though this is less documented .

Imidate Formation

Under ammonolytic conditions, the methyl ester can convert to an imidate intermediate. For example, Methyl 3-(((2-((diaminomethylidene)amino)thiazol-4-yl)methyl)sulfanyl)propanimidate (CID 12881442) is a reported derivative, formed via reaction with ammonia or primary amines .

| Reagent | Product | Molecular Formula | Source |

|---|---|---|---|

| NH₃ (anhydrous) | Methyl 3-(((2-((diaminomethylidene)amino)thiazol-4-yl)methyl)sulfanyl)propanimidate | C9H15N5OS2 | PubChem |

This imidate is a precursor in famotidine analog synthesis, highlighting the ester’s versatility in derivatization .

Interaction with Sulfamoyl Groups

In related compounds, sulfamoyl (-SO₂NH₂) groups are introduced via reactions with sulfonating agents. For instance, 3-(((2-((diaminomethylidene)amino)thiazol-4-yl)methyl)sulfinyl)-N-sulfamoylpropanamide (CID 3661696) suggests sulfonation at the propanoate chain .

Thermal and Photolytic Degradation

While specific data is scarce, thermal stress likely accelerates hydrolysis and oxidation. Photolytic degradation could cleave the thiazole ring or sulfanyl linker, though this requires further study .

Key Findings Table

Scientific Research Applications

Pharmaceutical Development

Methyl 3-(((2-((diaminomethylidene)amino)thiazol-4-yl)methyl)sulfanyl)propanoate has been primarily studied as an impurity in famotidine formulations. The presence of this compound can influence the efficacy and safety profiles of famotidine, a widely used medication for treating gastric ulcers and gastroesophageal reflux disease (GERD). Understanding its behavior in formulations aids in improving drug quality and patient safety.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit promising antimicrobial properties. Studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains. This positions the compound as a potential candidate for developing new antimicrobial agents.

Biochemical Pathway Studies

The compound has been utilized in studies exploring biochemical pathways involving sulfur-containing compounds. Its structural features allow researchers to investigate how modifications to the thiazole moiety can affect biological activity and interaction with target enzymes or receptors.

Drug Interaction Studies

Investigations into how this compound interacts with other pharmacological agents are ongoing. Such studies are crucial for understanding potential drug-drug interactions that could affect therapeutic outcomes.

Case Study 1: Formulation Stability

A study conducted on the stability of famotidine formulations revealed that the presence of this compound could lead to degradation products that affect drug potency over time. Researchers employed high-performance liquid chromatography (HPLC) to quantify these impurities and assess their impact on overall formulation stability.

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the potential for developing new antibiotics based on modifications to this core structure.

Case Study 3: Mechanistic Studies

A recent investigation into the mechanism of action of thiazole derivatives, including this compound), revealed insights into their interaction with specific enzymes involved in metabolic pathways. These findings could lead to novel therapeutic strategies targeting metabolic disorders.

Mechanism of Action

The mechanism of action of methyl 3-(((2-((diaminomethylidene)amino)thiazol-4-yl)methyl)sulfanyl)propanoate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation/blocking of receptors, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

- N-Cyano-3-(((2-((diaminomethylene)amino)thiazol-4-yl)methyl)sulfanyl)propanimidamide

- 3-(((2-((diaminomethylidene)amino)thiazol-4-yl)methyl)sulfanyl)propanimidamide

Uniqueness

Methyl 3-(((2-((diaminomethylidene)amino)thiazol-4-yl)methyl)sulfanyl)propanoate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable molecule in the field of chemistry .

Biological Activity

Methyl 3-(((2-((diaminomethylidene)amino)thiazol-4-yl)methyl)sulfanyl)propanoate, also known as Famotidine Impurity D, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C8H13N5O2S2

- Molecular Weight : 259.35 g/mol

- CAS Number : 76824-16-3

- Structural Formula :

This compound exhibits several biological activities that can be attributed to its structural components:

- Tyrosinase Inhibition : The compound has been shown to inhibit tyrosinase, an enzyme crucial for melanin production. This inhibition can be beneficial in treating hyperpigmentation disorders. Studies indicate that certain analogs of this compound exhibit significantly higher inhibitory effects compared to standard treatments like kojic acid .

- Antioxidant Activity : The compound demonstrates antioxidant properties, which are essential for reducing oxidative stress in cells. This activity is linked to its ability to scavenge free radicals and reactive oxygen species (ROS), contributing to its potential in preventing oxidative damage in biological systems .

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound in various assays:

Case Studies

- Melanin Production Inhibition :

- Cell Viability Assessment :

Properties

IUPAC Name |

methyl 3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2S2/c1-15-7(14)2-3-16-4-6-5-17-9(12-6)13-8(10)11/h5H,2-4H2,1H3,(H4,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNBNICMKLBBRMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCSCC1=CSC(=N1)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10227645 | |

| Record name | Methyl 3-(((2-((diaminomethylidene)amino)thiazol-4-yl)methyl)sulfanyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10227645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76824-14-1 | |

| Record name | Famotidine impurity J [EP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076824141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-(((2-((diaminomethylidene)amino)thiazol-4-yl)methyl)sulfanyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10227645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 3-(((2-((DIAMINOMETHYLIDENE)AMINO)THIAZOL-4-YL)METHYL)SULFANYL)PROPANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CE161F8RV7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.